molecular formula C6H12O2 B1637701 (1S,3S)-cyclohexane-1,3-diol

(1S,3S)-cyclohexane-1,3-diol

Cat. No.: B1637701
M. Wt: 116.16 g/mol
InChI Key: RLMGYIOTPQVQJR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Advanced Organic Synthesis and Chemical Sciences

(1S,3S)-Cyclohexane-1,3-diol is a chiral diol that serves as a fundamental building block in asymmetric synthesis. Its importance lies in its ability to introduce specific three-dimensional arrangements into a molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. guidechem.comThe defined stereochemistry of its two hydroxyl groups allows for predictable and controlled reactions, making it an invaluable tool for synthetic chemists. evitachem.com The compound is frequently utilized as a precursor or intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. ontosight.aicymitquimica.comIts structural framework is a key component in the development of new synthetic methodologies and has been instrumental in the total synthesis of various natural products. rsc.orgorgsyn.orggoogle.comFurthermore, its derivatives are used to create spatially diverse small-molecule libraries for drug discovery and to synthesize other important chiral building blocks like enantiopure piperidines and thianes. rsc.orgorgsyn.org

Stereochemical Context within Cyclohexane-1,3-diol Isomers

The structure of cyclohexane-1,3-diol features two stereocenters at carbons 1 and 3. This gives rise to three possible stereoisomers: a pair of enantiomers (mirror images) and a meso compound (an achiral molecule with stereocenters).

The trans-isomers are the enantiomeric pair:

This compound

(1R,3R)-cyclohexane-1,3-diol

In these molecules, the two hydroxyl (-OH) groups are located on opposite sides of the cyclohexane (B81311) ring. ontosight.ai The cis-isomer is the achiral meso compound:

(1R,3S)-cyclohexane-1,3-diol nih.gov In this isomer, the hydroxyl groups are on the same side of the ring. ontosight.aiThe (1R,3S) and (1S,3R) notations describe the same meso compound due to an internal plane of symmetry.

The distinct spatial arrangement of the hydroxyl groups in the (1S,3S) isomer, compared to its cis-counterpart and its enantiomer, dictates its unique reactivity and conformational preferences, which is a key factor in its application in stereoselective synthesis. stackexchange.comWhile the cis-isomer can form intramolecular hydrogen bonds, the trans-isomer cannot, which influences their relative stability. stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1S,3S)-cyclohexane-1,3-diol

InChI

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1

InChI Key

RLMGYIOTPQVQJR-WDSKDSINSA-N

SMILES

C1CC(CC(C1)O)O

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)O

Canonical SMILES

C1CC(CC(C1)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1s,3s Cyclohexane 1,3 Diol and Its Derivatives

Stereoselective and Enantioselective Synthesis

The precise spatial arrangement of the two hydroxyl groups in (1S,3S)-cyclohexane-1,3-diol presents a significant synthetic challenge. Achieving the desired cis-relationship with specific absolute stereochemistry necessitates the use of sophisticated synthetic techniques that can control both diastereoselectivity and enantioselectivity.

Chiral Pool and Substrate Control Approaches

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. acs.org This strategy is particularly effective when the target molecule shares a significant structural resemblance with a known chiral compound. For the synthesis of complex molecules with multiple stereocenters, the use of chiral building blocks derived from the chiral pool is a common and powerful strategy. acs.org

Substrate-controlled synthesis, another fundamental strategy, relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. acs.org In the context of 1,3-diol synthesis, the relative stereochemistry (syn- or anti-) can often be controlled by the careful selection of reagents and reaction conditions. researchgate.net For instance, the reduction of a β-hydroxy ketone can be directed by the existing hydroxyl group to favor the formation of either the syn- or anti-diol. This control is typically achieved through chelation of the metal hydride reagent with the hydroxyl and carbonyl groups, leading to a rigid cyclic transition state that favors hydride delivery from one face of the carbonyl.

A notable example of a substrate-controlled approach involves the direct hydroxylation of C-H bonds to construct 1,3-diaxial diol derivatives. This method utilizes a detachable dioxirane (B86890) precursor tethered to the substrate, ensuring that the oxidation occurs at a specific, spatially proximate position with high regio- and stereoselectivity.

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. Various transition metal-based catalysts have been developed for the asymmetric synthesis of 1,3-diols.

Ruthenium complexes, particularly those featuring chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be highly effective for the asymmetric hydrogenation of 1,3-diketones, providing access to chiral 1,3-diols with excellent diastereo- and enantioselectivity. rsc.org The hydrogenation of 1,3-diketones often proceeds in a stepwise manner via a β-hydroxyketone intermediate. rsc.org The chelating interaction between the 1,3-dicarbonyl substrate and the ruthenium catalyst is believed to be crucial for the high selectivity observed in these reactions. rsc.org

One of the pioneering examples is the use of the Ru₂Cl₄[(R)-BINAP]₂(NEt₃) complex, which catalyzes the hydrogenation of pentane-2,4-dione to yield the corresponding 1,3-diol with extremely high diastereo- and enantio-selectivity, favoring the anti-diol. rsc.org More recent developments have introduced tunable precatalysts, such as [{Ru(4,4'-BINAP)Cl}₂(μ-Cl)₃][NH₂Et₂], which have shown high efficiency in the asymmetric hydrogenation of a broad range of 1,3-diaryl diketones, producing 1,3-diols in high enantiomeric and diastereomeric excess. acs.org

Dynamic kinetic resolution (DKR) is another powerful strategy that combines a rapid racemization of the starting material with a highly enantioselective transformation. Ruthenium catalysts are frequently employed for the in-situ racemization of α-hydroxy ketones, which can then be resolved by a lipase (B570770) to afford enantiopure esters of α-hydroxy ketones in high yields. acs.orgnih.gov These esters can be further transformed into chiral diols. A notable DKR process involves the use of a ruthenium complex formed from [Ru(p-cymene)Cl₂]₂ and 1,4-bis(diphenylphosphino)butane, which efficiently racemizes aromatic α-hydroxy ketones at room temperature, a temperature compatible with lipase-catalyzed resolution. acs.org

Furthermore, the combination of a ruthenium catalyst for epimerization and a lipase for transesterification in a dynamic kinetic asymmetric transformation (DYKAT) allows for the efficient conversion of a racemic mixture of a 1,3-diol into a single enantiomerically pure diacetate. pnas.orgnih.gov

Catalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Ru₂Cl₄[(R)-BINAP]₂(NEt₃)Pentane-2,4-dioneanti>99:1>99% rsc.org
[{Ru((R)-4,4'-t-Bu-BINAP)Cl}₂(μ-Cl)₃][NH₂Et₂]Dibenzoylmethane(S,S)99:199% acs.org
[Ru(p-cymene)Cl₂]₂ / DPPB & Pseudomonas stutzeri lipaseRacemic α-hydroxy ketones(R)- or (S)-acetoxy ketoneN/Aup to >99% acs.org
Shvo's catalyst & Candida antarctica lipase B (CALB)Racemic 1,3-diolssyn-1,3-diacetate>90% syn>99% pnas.orgnih.gov

This table presents selected examples of ruthenium-catalyzed asymmetric transformations for the synthesis of chiral 1,3-diols and their precursors.

Copper catalysis has become a prominent method for the enantioselective synthesis of chiral compounds, including 1,3-diols, due to the low cost and low toxicity of copper. sioc-journal.cn Enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction that can establish a stereocenter at the β-position. rug.nl The resulting chiral ketone can then be reduced to the corresponding diol.

Phosphoramidite (B1245037) ligands have been particularly successful in copper-catalyzed asymmetric 1,4-additions of dialkylzinc reagents to cyclic enones, yielding 3-alkylcycloalkanones with high enantioselectivities. rug.nlrug.nl The use of chiral phosphoramidite ligands with a BINOL backbone and a chiral amine moiety has led to a breakthrough in this area, achieving excellent enantioselectivity for the addition of diethylzinc (B1219324) to cyclohexenone. rug.nl

Another important copper-catalyzed strategy is the enantioselective desymmetrization of meso-diols. sioc-journal.cnmdpi.com This approach involves the selective reaction of one of the two enantiotopic hydroxyl groups in a meso-diol, leading to a chiral product. For example, copper-catalyzed asymmetric sulfonylative desymmetrization of glycerol (B35011) has been reported. mdpi.com

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (e.e.)Reference
Cu(OTf)₂ / (S,R,R)-Phosphoramidite1,4-Addition2-Cyclohexenone(S)-3-Ethylcyclohexanone>98% rug.nl
Cu(OTf)₂ / Chiral LigandKetal Synthesis1,1-Disubstituted-4-methylene-1,6-hexanediolBridged Bicyclic Ketalup to 97% nih.gov
Cu(I) / Chiral LigandSulfonylative DesymmetrizationGlycerolChiral Monosulfonylated Glycerolup to 88% mdpi.com

This table showcases examples of copper-catalyzed enantioselective reactions for the synthesis of chiral building blocks relevant to 1,3-diols.

Iridium-catalyzed reactions have emerged as a powerful tool for the construction of cyclic systems. A notable strategy involves the (5+1) annulation of 1,5-diols with methyl ketones via a hydrogen borrowing catalytic cycle to form substituted cyclohexanes. acs.orgnih.gov This process is initiated by the iridium-catalyzed oxidation of the diol to the corresponding aldehyde, which then undergoes an aldol (B89426) condensation. Subsequent cyclization and reduction steps, where the iridium catalyst returns the "borrowed" hydrogen, lead to the final cyclohexane (B81311) product. While this method primarily targets cyclohexanes from 1,5-diols, related iridium-catalyzed acceptorless dehydrogenation processes can lead to the formation of cyclohexene (B86901) derivatives, which could potentially be converted to the desired diol. nih.gov Although not a direct synthesis of 1,3-diols, these annulation strategies highlight the versatility of iridium catalysis in constructing the cyclohexane core with stereocontrol.

Catalyst SystemReaction TypeSubstratesProductDiastereoselectivityReference
[Cp*IrCl₂]₂(5+1) Annulation1,5-Diol, Methyl KetoneSubstituted CyclohexaneHigh acs.orgnih.gov
Ir(I) / CataCXium AAcceptorless Dehydrogenation1,5-Diol, PentamethylacetophenoneAcyl-cyclohexeneHigh nih.gov

This table provides examples of iridium-catalyzed annulation strategies for the synthesis of cyclohexane derivatives.

Biocatalytic and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. rsc.org Enzymes, such as lipases and dehydrogenases, can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

The enzymatic reduction of 1,3-cyclohexanediones is a direct route to chiral hydroxy ketones, which are precursors to 1,3-diols. Baker's yeast, for instance, has been shown to mediate the mono-reduction of 1,3-cyclohexanediones bearing two identical substituents at the C-2 position, yielding the corresponding ketols with good yields and excellent enantiomeric excesses. researchgate.net The stereochemical outcome of these reductions can sometimes be influenced by the substrate concentration.

Lipase-catalyzed kinetic resolution is another widely used biocatalytic method. In this process, a lipase selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. Candida antarctica lipase B (CALB) is a particularly effective and versatile lipase for the resolution of a variety of chiral alcohols, including cyclic diols like 1,3-cyclohexanediol (B1223022). researchgate.net The desymmetrization of meso-diols is also a powerful application of lipases, where one of the two prochiral hydroxyl groups is selectively acylated to produce a chiral monoester. mdpi.com

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (e.e.)Reference
Baker's YeastMono-reduction2,2-Disubstituted-1,3-cyclohexanedioneChiral Hydroxy KetoneExcellent researchgate.net
Candida antarctica lipase B (CALB)Kinetic ResolutionRacemic 1,3-CyclohexanediolEnantiopure Diol and MonoacetateHigh researchgate.net
Porcine Pancreatic Lipase (PPL)Desymmetrization2-Aryl-propane-1,3-diolChiral Monoacetate99% mdpi.com
Alcohol Dehydrogenase (ADH)Asymmetric Reductionβ-Keto EsterChiral β-Hydroxy Ester>99% thieme-connect.de

This table highlights various biocatalytic and enzymatic approaches for the stereoselective synthesis of chiral 1,3-diols and their precursors.

Strategic Synthetic Routes from Precursors

The synthesis of this compound can also be achieved through strategic transformations of various precursor molecules.

The asymmetric transfer hydrogenation (ATH) of 1,3-cyclohexanedione (B196179) is a direct route to chiral 1,3-cyclohexanediols. Ruthenium-based catalysts are widely used for this transformation. acs.org For example, the transfer hydrogenation of 1,3-cycloalkanediketones has been studied using ruthenium catalysts. diva-portal.org

Rhodium-catalyzed asymmetric hydrogenation is another powerful tool for producing chiral molecules, including diols. ajchem-b.comrsc.orgwiley-vch.de Chiral rhodium complexes, particularly those with enantiopure phosphorus ligands, are effective for the hydrogenation of various prochiral unsaturated compounds. ajchem-b.comresearchgate.net These catalysts can achieve high enantioselectivity and are tolerant of a wide range of functional groups. ajchem-b.com Ruthenium(II) catalysts with bidentate phosphine (B1218219) ligands have also been developed for the asymmetric hydrogenation of cyclopentenones. google.com

Catalyst TypeSubstrateKey Feature
Ruthenium-based catalysts1,3-CycloalkanedionesAsymmetric transfer hydrogenation
Rhodium-based catalystsProchiral unsaturated compoundsHigh enantioselectivity and functional group tolerance

The direct and selective hydroxylation of C-H bonds in cyclohexane derivatives presents an atom-economical route to cyclohexanediols. rsc.orgscispace.com Cytochrome P450 monooxygenases (Cyps) are particularly adept at catalyzing the regiospecific oxyfunctionalization of inert C-H bonds under mild conditions. nih.govfrontiersin.org

Whole-cell biocatalysts expressing cytochrome P450s have been engineered for the selective hydroxylation of cyclohexane. nih.govfrontiersin.org For example, a Pseudomonas taiwanensis VLB120 strain expressing a Cyp from Acidovorax CHX100 has been shown to effectively catalyze cyclohexane hydroxylation. frontiersin.org By modulating the expression of the P450 enzyme, the specific whole-cell activity for cyclohexane oxidation can be significantly increased. frontiersin.org Wild-type and mutant forms of cytochrome P450 BM3 have also been used as catalysts for the oxidative hydroxylation of monosubstituted cyclohexane derivatives, allowing for the simultaneous creation of two chiral centers with defined stereochemistry. nih.govceu.es

Another approach involves intramolecular C-H hydroxylation using a detachable dioxirane precursor. This strategy allows for the regio- and stereoselective installation of a hydroxyl group to form 1,3-diaxial diol derivatives in cyclohexane and steroid frameworks. acs.org

MethodCatalyst/ReagentSubstrateKey Feature
Biocatalytic HydroxylationCytochrome P450 monooxygenasesCyclohexane derivativesRegio- and stereoselective C-H oxidation
Intramolecular HydroxylationDetachable dioxirane precursorCyclohexane and steroid derivativesFormation of 1,3-diaxial diols

Multicomponent and one-pot reactions provide a streamlined approach to complex molecules by combining several synthetic steps without isolating intermediates. acs.org Tandem reactions are particularly powerful for the stereoselective synthesis of diol derivatives. acs.orgresearchgate.net

For example, a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition sequence has been developed for the stereoselective synthesis of syn-1,3-dioxanes, which are protected forms of syn-1,3-diols. acs.orgresearchgate.net Another example is a tandem Z-selective cross-metathesis followed by dihydroxylation, using a multitasking ruthenium catalyst to produce anti-1,2-diols. nih.gov

One-pot dynamic kinetic asymmetric transformations (DYKATs) have also been developed, combining catalytic iminium activation, enamine activation, and palladium-catalyzed enyne cycloisomerization to generate functionalized cyclopentenes with high enantioselectivity. nih.gov Furthermore, a one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols has been achieved through a combination of enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. pnas.org

Preparation of Functionalized Derivatives and Advanced Intermediates

The strategic functionalization of this compound serves as a cornerstone for the synthesis of a diverse array of complex molecules. The selective protection of one or both hydroxyl groups, followed by derivatization into various scaffolds, opens avenues for creating advanced intermediates with significant applications in medicinal chemistry and material science.

Synthesis of Mono- and Di-protected Diols

The selective protection of the hydroxyl groups of this compound is a critical step in its utilization as a versatile building block. The ability to mono-protect the diol is particularly advantageous as it allows for controlled, stepwise reactions, enhancing yields and preventing the formation of undesired doubly modified products. nih.gov

A common strategy for mono-protection involves the use of silyl (B83357) ethers. For instance, the use of a triisopropylsilyl (TIPS) group has been documented for the protection of related cyclic diols. The reaction of a diol with one equivalent of triisopropylsilyl chloride (TIPSCl) in the presence of a base can yield the mono-silylated product. researchgate.net This approach is attractive as it provides a gateway to monoprotected building blocks for library synthesis. researchgate.net In a specific example involving a related dichlorodiol, monohydroxyl protection with TIPSCl in the presence of n-butyllithium (n-BuLi) afforded the corresponding mono-protected species in a high yield of 92%. orgsyn.org

The conversion of a trans-diol to its corresponding cis-isomer can be achieved through a Mitsunobu reaction, which, when applied to a protected diol, can generate a chiral molecule where the chirality is defined by the strategic placement of the protecting group on what would otherwise be a meso compound. nih.gov This highlights the utility of protecting groups not just for synthetic control but also for inducing chirality. nih.gov

Di-protection of the diol can also be achieved under appropriate conditions, typically by using an excess of the protecting group reagent. For example, a disilyl cyclohexanediol was synthesized and subsequently deprotected using 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to yield the C2-symmetric 1,3-cyclohexanediol in 94% yield. nih.gov

Table 1: Examples of Mono- and Di-protection Reactions of Cyclohexanediol Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
DichlorodiolTIPSCl, n-BuLiMono-TIPS protected dichloride92 orgsyn.org
Disilyl cyclohexanediol1 M TBAF in THFC2-symmetric 1,3-cyclohexanediol94 nih.gov

Derivatization to Carboxamides and Other Cyclic Scaffolds

This compound and its protected derivatives are valuable scaffolds for the synthesis of more complex structures, including carboxamides and other cyclic systems. These scaffolds are instrumental in creating spatially diverse libraries of compounds for drug discovery. researchgate.netrsc.org

The hydroxyl groups of the diol can be derivatized to form carbamates, which are precursors to carboxamides. For example, a diol can be treated with an isocyanate, such as tert-butyl (S)-2-isocyanato-3-phenylpropanoate, to yield the corresponding carbamate. In one reported synthesis, this reaction proceeded to give the dicarbamate product in a 62% yield. rsc.org The synthesis of carboxamides is a significant area of research, with methods developed to control the stereochemistry of amino acid-substituted cyclohexane carboxamides. google.com

Furthermore, the diol scaffold can be used to construct other cyclic systems. For instance, dichloride derivatives obtained from protected diols can be converted into diiodides through a Finkelstein reaction. This more reactive bis-electrophile can then undergo double displacement with a suitable nucleophile, such as benzylamine, to form piperidine (B6355638) derivatives in high yield (88%). orgsyn.org Similarly, treatment of the dichloride with sodium sulfide (B99878) can lead to the formation of thiane (B73995) derivatives, also in excellent yield (88%). orgsyn.org These transformations showcase the versatility of the cyclohexane-1,3-diol core in generating a variety of heterocyclic scaffolds.

Table 2: Synthesis of Carbamate and Cyclic Derivatives from Diol Analogs

Starting MaterialReagentsProductYield (%)Reference
(1R,3R)-Cyclohexane-1,3-dioltert-Butyl (S)-2-isocyanato-3-phenylpropanoate(1R,3R)-Cyclohexane-1,3-diyl-bis(tert-butyl-L-phenylalaninate)carbamate62 rsc.org
Dichloride1. NaI; 2. BenzylaminePiperidine derivative88 orgsyn.org
DichlorideNa2SThiane derivative88 orgsyn.org

Formation of Complex Cyclohexanol (B46403) and Cyclohexanediol Derivatives

The this compound framework is a precursor for a variety of complex cyclohexanol and cyclohexanediol derivatives. These derivatives often possess specific stereochemistry and functional group arrangements that are valuable in total synthesis and for biological evaluation.

One advanced method involves the direct and stereoselective hydroxylation of C-H bonds to create 1,3-diaxial diol derivatives. acs.org This is achieved by incorporating a detachable oxidant precursor into the molecule. For example, a trifluoromethyl ketone moiety can be introduced, which upon treatment with Oxone, generates a dioxirane in situ. This dioxirane then delivers an oxygen atom to a spatially proximate C-H bond, leading to the formation of a new hydroxyl group with a defined stereochemistry. acs.org The resulting 1,3-diaxial diol derivatives can then be deprotected under basic conditions, for instance, using potassium carbonate in methanol. acs.org

Condensation reactions are another route to complex cyclohexanol derivatives. The reaction of aromatic aldehydes with acetophenones can lead to highly substituted cyclohexanol structures. For example, the condensation of three molecules of an acetylpyridine with two molecules of an aromatic aldehyde can yield a complex cyclohexanol derivative. mdpi.com

Furthermore, various protected and functionalized cyclohexanol and cyclohexanediol derivatives have been synthesized as intermediates for larger molecules. Examples include (3S,5S)-3,5-bis(benzoyloxy)-2-methylcyclohexanone and (1S,3S)-4-methyl-5-(phenylmethoxy)-1,3-cyclohexanediol, which serve as key intermediates in the synthesis of complex natural product analogs. google.com.na These compounds highlight the importance of the cyclohexane-1,3-diol motif in building intricate molecular architectures.

Table 3: Examples of Complex Cyclohexanol and Cyclohexanediol Derivative Formation

Starting Material/MethodReagents/ConditionsProduct TypeReference
Intramolecular C-H HydroxylationDioxirane generated from trifluoromethyl ketone and Oxone1,3-Diaxial diol derivatives acs.org
Condensation ReactionAromatic aldehyde, Acetylpyridine, BasePolysubstituted cyclohexanol derivative mdpi.com
Multi-step SynthesisVarious(3S,5S)-3,5-bis(benzoyloxy)-2-methylcyclohexanone google.com.na
Multi-step SynthesisVarious(1S,3S)-4-methyl-5-(phenylmethoxy)-1,3-cyclohexanediol google.com.na

Stereochemical and Conformational Analysis of 1s,3s Cyclohexane 1,3 Diol

Configurational Isomerism and Chiral Discrimination

(1S,3S)-cyclohexane-1,3-diol belongs to a family of stereoisomers of cyclohexane-1,3-diol. The "cis" and "trans" designations describe the relative orientation of the two hydroxyl groups on the cyclohexane (B81311) ring. In the cis-isomer, both hydroxyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. ontosight.aispcmc.ac.in The (1S,3S) designation specifies a particular enantiomer of the trans-isomer. Enantiomers are non-superimposable mirror images of each other. nih.gov Therefore, this compound is the enantiomer of (1R,3R)-cyclohexane-1,3-diol. These two enantiomers are chiral, meaning they are not superimposable on their mirror images. In contrast, the cis-isomer of 1,3-dimethylcyclohexane, a related compound, is a meso compound and thus achiral due to a plane of symmetry. spcmc.ac.inuou.ac.in

The differentiation between enantiomers, known as chiral discrimination, is crucial. While enantiomers have identical physical properties in a non-chiral environment, their differentiation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral auxiliary. This can involve using chiral derivatizing agents, such as chiral boric acids, which react with the diol to form diastereomeric esters. nih.gov These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity. nih.gov For instance, new boric acid agents with a bridged structure have been shown to be effective for the enantiodiscrimination of various diols, providing clear baseline separation of signals in the NMR spectrum. nih.gov Another approach involves the use of chiral solvating agents that form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR chemical shifts.

Conformational Preferences and Interconversion Dynamics

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformers that can interconvert through a process called ring flip. libretexts.orglibretexts.org

For cis-cyclohexane-1,3-diol, which includes the (1S,3S) enantiomer, two primary chair conformations are in equilibrium: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformer, both hydroxyl groups occupy equatorial positions, while in the diaxial conformer, both are in axial positions. Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org

The position of this equilibrium is significantly influenced by the solvent. rsc.org Studies on cis-cyclohexane-1,3-diol have shown that the diequatorial conformer is favored in a wide range of solvents. The Gibbs free energy change (ΔG°) for the diequatorial to diaxial equilibrium varies from approximately 0.1 kcal/mol in carbon tetrachloride (CCl₄) to 2.7 kcal/mol in aqueous solution, consistently favoring the diequatorial conformation. rsc.org The preference for the diequatorial isomer increases with the polarity and hydrogen-bond donating ability of the solvent. rsc.org

Table 1: Conformational Free Energy Change (ΔG°) for the Diequatorial-Diaxial Equilibrium of cis-Cyclohexane-1,3-diol in Various Solvents rsc.org

Solvent ΔG° (kcal/mol)
Carbon Tetrachloride (CCl₄) 0.1
Acetone 0.80

The interconversion between these chair conformations occurs rapidly at room temperature, but the energy barrier for this process can be studied using dynamic NMR techniques at low temperatures. mdpi.com For cyclohexane itself, the barrier to chair-chair interconversion is approximately 10-11 kcal/mol.

In non-polar solvents, the diaxial conformer of cis-cyclohexane-1,3-diol can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. rsc.org This interaction is estimated to have an energy of about 1.6 kcal/mol in carbon tetrachloride. rsc.org This stabilization of the diaxial form by intramolecular hydrogen bonding counteracts the steric preference for the diequatorial form. researchgate.net

However, in protic and hydrogen-bond accepting solvents such as water, alcohols, and acetone, there is no evidence of significant intramolecular hydrogen bonding. rsc.org In these solvents, the hydroxyl groups of the diol preferentially form intermolecular hydrogen bonds with the solvent molecules. This preferential solvation of the diequatorial isomer further shifts the conformational equilibrium towards this form. rsc.org

Theoretical and Computational Investigations of Conformation

Theoretical and computational methods are powerful tools for investigating the conformational landscape of molecules like this compound, providing insights into the relative energies and geometries of different conformers.

Ab initio molecular orbital theory has been used to study the inversion of cyclohexane, identifying the chair and twist-boat conformations as energy minima. epa.gov For substituted cyclohexanes, these methods can predict the relative stabilities of different conformers. For instance, in related 1,3-disubstituted cyclohexanes, the diequatorial conformer is generally found to be more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial steric interactions. researchgate.net

Molecular mechanics (MM) calculations, which use classical force fields, are also employed for conformational analysis. acs.org These methods can systematically search the conformational space to identify low-energy conformers. For cyclohexane derivatives, MM calculations have been used to improve parameters for specific functional groups to better reproduce experimental data. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 1s,3s Cyclohexane 1,3 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of (1S,3S)-cyclohexane-1,3-diol, providing profound insights into its structural and dynamic properties.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound. chemicalbook.comguidechem.com The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. chemicalbook.comguidechem.com

In the ¹³C NMR spectrum of cyclohexane-1,3-diol, the number of observed peaks is indicative of the molecule's symmetry. brainly.com For the cis isomer, which includes the (1S,3R) and (1R,3S) enantiomers, a higher degree of symmetry results in fewer signals compared to the trans isomer. brainly.com Specifically, due to the plane of symmetry in the ideal chair conformation of cis-cyclohexane-1,3-diol, three distinct carbon signals are expected. brainly.com The carbons bearing the hydroxyl groups (C1 and C3) are equivalent, as are the carbons at the C2 and the C4/C6 positions, and finally the C5 carbon.

Detailed analysis of coupling constants in the ¹H NMR spectrum, often aided by two-dimensional NMR techniques like COSY and HSQC, allows for the assignment of specific protons and carbons, confirming the cyclohexane (B81311) ring's connectivity and the relative stereochemistry of the hydroxyl groups.

Table 1: Representative NMR Data for Cyclohexane-1,3-diol Isomers

Isomer Nucleus Chemical Shift (ppm) Multiplicity
cis-Cyclohexane-1,3-diol ¹H ~3.8 (H1, H3) m
~1.2-2.0 (ring CH₂) m
trans-Cyclohexane-1,3-diol ¹H ~3.5 (H1, H3) m
~1.1-2.1 (ring CH₂) m
cis-Cyclohexane-1,3-diol ¹³C ~68 (C1, C3)
~43 (C2)
~35 (C4, C6)
~20 (C5)
trans-Cyclohexane-1,3-diol ¹³C ~70 (C1, C3)
~46 (C2)
~32 (C4, C6)
~19 (C5)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The cyclohexane ring is conformationally flexible, existing in a dynamic equilibrium between different chair and boat forms. For cis-1,3-disubstituted cyclohexanes like this compound, the two primary chair conformations are the diequatorial and the diaxial forms. Variable temperature (VT) NMR spectroscopy is a powerful technique to study this conformational equilibrium. rsc.orgresearchgate.net

By recording NMR spectra at different temperatures, the populations of the different conformers can be determined. researchgate.net At low temperatures, the rate of conformational interconversion slows down sufficiently on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons of each conformer. The relative intensities of these signals provide a direct measure of the conformer populations.

Studies have shown that the conformational equilibrium of cis-cyclohexane-1,3-diol is solvent-dependent. rsc.orgrsc.org In non-polar solvents, the diaxial conformation can be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. rsc.org However, in polar, hydrogen-bond-accepting solvents, the diequatorial conformer is favored due to better solvation of the hydroxyl groups. rsc.orgrsc.org The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant determined by NMR. rsc.orgresearchgate.net

NMR spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents, is instrumental in differentiating stereoisomers and determining the enantiomeric excess (ee) of this compound. nih.gov

The reaction of a racemic or enantiomerically enriched sample of cyclohexane-1,3-diol with a chiral derivatizing agent, such as a chiral acid, forms diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.gov Similarly, chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.

Furthermore, the coupling constants observed in the ¹H NMR spectrum can help distinguish between cis and trans isomers. The magnitude of the vicinal coupling constants (³JHH) between the protons on the carbons bearing the hydroxyl groups and the adjacent methylene (B1212753) protons is dependent on the dihedral angle, which differs significantly between the cis and trans isomers. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. ksu.edu.sa For this compound, single-crystal X-ray diffraction analysis can definitively confirm the cis relationship between the two hydroxyl groups and establish the (1S,3S) stereochemistry. cdnsciencepub.com

The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. It also elucidates the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. For instance, X-ray data can show how the molecules arrange themselves to maximize hydrogen bonding between the hydroxyl groups of adjacent molecules.

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for assessing the chemical purity and stereoisomeric composition of this compound. brainly.com

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to determine the purity of cyclohexane-1,3-diol samples. tajhizkala.irantpedia.comkelid1.irgoogle.com By comparing the retention time of the analyte to that of a known standard, the presence of impurities can be identified and quantified.

For the separation of stereoisomers, chiral chromatography is the method of choice. researchgate.net Chiral stationary phases (CSPs) in either GC or HPLC can differentiate between the enantiomers of cyclohexane-1,3-diol, allowing for the determination of the enantiomeric excess. nih.govvulcanchem.com The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase. researchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

Table 2: Chromatographic Methods for the Analysis of Cyclohexane-1,3-diol

Technique Stationary Phase Application
Gas Chromatography (GC) Various polar and non-polar columns Purity analysis, impurity profiling tajhizkala.irantpedia.comkelid1.ir
High-Performance Liquid Chromatography (HPLC) C18, Silica Purity analysis
Chiral HPLC Chiral Stationary Phases (e.g., polysaccharide-based) Enantiomeric separation, determination of enantiomeric excess nih.govvulcanchem.com

Vibrational Spectroscopy (IR and Raman) for Structural Features

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. chemicalbook.com The shape and position of this band can provide insights into the extent of hydrogen bonding. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

Raman spectroscopy also provides information about the vibrational modes of the molecule. researchgate.netamericanpharmaceuticalreview.com The C-H stretching vibrations of the cyclohexane ring are typically observed in the 2800-3000 cm⁻¹ region. Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton, providing a characteristic fingerprint for the cyclohexane ring.

Emerging Analytical Methodologies for Isomer Distinction (e.g., Chemical Oscillation)

The precise differentiation of stereoisomers is a critical challenge in chemical analysis and synthesis, particularly for compounds like this compound where biological and chemical properties are intrinsically linked to its specific spatial arrangement. While traditional methods provide foundational data, research is continuously advancing toward more sophisticated and sensitive techniques for isomer distinction. These emerging methodologies offer novel approaches to resolving and characterizing closely related molecular structures.

One such innovative approach involves the application of chemical oscillation reactions. Although still an emerging area, the principle has been demonstrated effectively for distinguishing positional isomers of related cyclic compounds. A notable study utilized the Briggs-Rauscher (BR) oscillating reaction, catalyzed by a macrocyclic nickel(II) complex, to differentiate between cyclohexane-1,3-dione and 1,4-cyclohexanedione (B43130). researchgate.net The introduction of each isomer into the oscillating system perturbs the reaction in a unique and measurable way, altering the electrochemical potential profiles. researchgate.net

When cyclohexane-1,3-dione was introduced, it caused an initial spike in oscillations followed by a temporary quenching (inhibition time) before the oscillations regenerated. In contrast, the addition of 1,4-cyclohexanedione resulted in only a slight decrease in potential, followed by a sharp increase, before the system returned to its normal oscillatory state without a significant inhibition period. researchgate.net This difference in perturbation is attributed to distinct reaction mechanisms: a radical oxidation process for the 1,3-isomer versus iodination and elimination for the 1,4-isomer. researchgate.net This methodology, based on analyzing the unique "fingerprint" each isomer imparts on a dynamic chemical system, presents a promising frontier for the qualitative analysis of other challenging isomer pairs, including the stereoisomers of cyclohexane-1,3-diol.

Isomer PerturbationObservation in Briggs-Rauscher SystemProposed Mechanism
Cyclohexane-1,3-dione Initial spiking, quenching of oscillations, and a distinct inhibition time. researchgate.netRadical oxidation to produce carboxylic acid. researchgate.net
1,4-cyclohexanedione Slight decrease in potential followed by a sharp increase; no significant inhibition time. researchgate.netIodination and elimination to form 1,4-benzoquinone. researchgate.net

Beyond chemical oscillators, other advanced analytical methods are being developed and refined for the explicit purpose of stereoisomer distinction in diols.

Nuclear Magnetic Resonance (NMR) with Novel Chiral Derivatizing Agents (CDAs): NMR spectroscopy remains a powerful tool, and its discriminatory power is significantly enhanced by using novel CDAs. These agents react with the enantiomers of a chiral diol to form diastereomers, which exhibit distinct signals in the NMR spectrum. A recently developed boric acid with a bridged structure has proven to be an excellent CDA for the enantiodiscrimination of various diols. rsc.orgscispace.com The derivatization reaction is rapid and complete, and the resulting diastereomers show a large chemical shift non-equivalence (ΔΔδ), with split values up to 0.39 ppm, making quantification straightforward and accurate. rsc.orgscispace.com This high degree of separation in the NMR spectrum allows for precise determination of enantiomeric excess. rsc.org

Chiral Diol AnalyteDerivatizing AgentObserved Chemical Shift Nonequivalence (ΔΔδ in ppm)
1,2-PentanediolBoric Acid D0.04 rsc.org
1-Phenyl-1,2-ethanediolBoric Acid D0.39 rsc.org
HydrobenzoinBoric Acid D0.14 rsc.org

Advanced Mass Spectrometry (MS) Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with innovative derivatization strategies offers another powerful route for isomer differentiation. An emerging method involves online, in-source derivatization within electrospray ionization (ESI) sources. rsc.org For example, the reaction between phenylboronic acid and cis-diols has been used for the on-the-fly derivatization of saccharide isomers as they elute from an LC column. rsc.org The subsequent MS/MS analysis yields diagnostic fragment ions that are unique to each isomer, enabling their differentiation even when they are indistinguishable by chromatography or mass spectrometry alone. rsc.org This approach provides an orthogonal layer of data, significantly enhancing the confidence in isomer identification. Similarly, derivatization with reagents like 2-bromopyridine-5-boronic acid (BPBA) can dramatically increase detection sensitivity in LC/ESI-MS and facilitate the identification of diol configurations. researchgate.net

These emerging techniques, from the dynamic response of chemical oscillators to the high-resolution separation by advanced NMR and MS methods, represent the cutting edge of analytical chemistry. They provide the specialized tools necessary for unambiguous isomer distinction, a fundamental requirement for advancing research and applications involving stereochemically complex molecules like this compound.

Applications in Advanced Organic Materials, Catalysis, and Supramolecular Chemistry

Utilization as Chiral Building Blocks in Synthesis

As a chiral building block, (1S,3S)-cyclohexane-1,3-diol provides a rigid, stereochemically defined core that is instrumental in constructing complex target molecules with high precision.

The conformational rigidity and defined stereochemistry of cyclic 1,3-diols, including the (1S,3S)-isomer, make them excellent scaffolds for creating spatially diverse chemical libraries. nih.govnih.gov These libraries are crucial in drug discovery, where the three-dimensional arrangement of functional groups significantly influences biological activity. nih.gov By using a conformationally diverse scaffold, binding moieties can be systematically oriented into different regions of 3D space, enhancing the probability of effective interaction with biological targets. nih.govnih.govrsc.org

A key strategy involves using these chiral diols to construct pilot libraries for screening. For instance, a 24-compound pilot library bearing two amino acid residues has been constructed using chiral, cyclic 1,3-diol building blocks. nih.gov The synthesis of these diol scaffolds can be achieved through various routes, including methods featuring silylated dithianes as relay linchpins, to produce the necessary chiral building blocks for library synthesis. nih.govrsc.org

Cyclohexane-1,3-diols are established precursors and intermediates in the synthesis of a range of biologically and pharmaceutically important compounds. rsc.orgcymitquimica.com Their derivatives, such as cyclohexane-1,3-diones, are versatile starting materials for synthesizing natural products and bioactive molecules, including those with herbicidal and anti-inflammatory properties. google.comyoutube.com The diol structure itself serves as a crucial intermediate that can be readily prepared from its dione (B5365651) counterpart. google.com

The utility of these scaffolds extends to the synthesis of complex heterocyclic systems. For example, cyclohexane-1,3-dione has been used as a key starting material for a series of novel 1,2,4-triazine (B1199460) derivatives, which have been evaluated for their potential as anticancer agents and kinase inhibitors. nih.gov The inherent chirality of this compound makes it a particularly valuable starting point for the enantioselective synthesis of such complex targets, ensuring the production of the desired stereoisomer. nih.govelsevierpure.com

Role as Chiral Auxiliaries, Ligands, and Organocatalysts in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, this compound and its derivatives serve multiple critical functions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org While specific examples detailing this compound as an auxiliary are specialized, the related (S,S)-cyclohexane-1,2-diol has been successfully used as an acetal (B89532) chiral auxiliary in the diastereoselective alkylation of β-keto esters to synthesize optically active α,α-disubstituted amino acids. nih.gov This demonstrates the principle that chiral cyclohexane (B81311) diols can effectively shield one face of a reactive intermediate, directing attack to the opposite face to achieve high stereoselectivity. wikipedia.org

As chiral ligands , these diols can be modified and coordinated to a metal center to create a chiral catalyst. nih.gov This catalyst then creates a chiral environment that favors the formation of one enantiomer of the product over the other. Chiral diols like BINOL are widely used to form complexes with metals for various asymmetric reactions. nih.gov The development of conceptually new chiral diene ligands has also shown high performance in rhodium-catalyzed asymmetric additions. armchemfront.com

Derivatives of chiral diamines, such as (1R,2R)-cyclohexane-1,2-diamine, are used to create bifunctional organocatalysts . preprints.orgmdpi.com These metal-free catalysts often rely on hydrogen bonding to activate and orient substrates. preprints.org Chiral diols can also function as organocatalysts, activating substrates through non-covalent interactions. nih.gov For example, they can serve as exchangeable chiral ligands with organoboronates to catalyze enantioselective allylboration of ketones, affording chiral homoallylic alcohols with high enantiomeric excess. nih.gov

Catalyst TypeRole in Asymmetric SynthesisExample of Scaffold/Principle
Chiral Auxiliary Temporarily attached to a substrate to direct the stereochemical outcome of a reaction.(S,S)-cyclohexane-1,2-diol used to synthesize α,α-disubstituted amino acids. nih.gov
Chiral Ligand Binds to a metal to form a catalyst that creates a chiral reaction environment.Chiral diene ligands for Rh-catalyzed asymmetric additions. armchemfront.com
Organocatalyst A metal-free catalyst that activates substrates through non-covalent interactions.Chiral diols used in enantioselective allylboration of ketones. nih.gov

Integration into Polymer Science and Advanced Materials Development

This compound is a valuable monomer for the production of polymers and resins. cymitquimica.comevitachem.com The two hydroxyl groups can participate in polymerization reactions, most notably in the formation of polyesters through ester linkages with dicarboxylic acids. evitachem.com The inclusion of this chiral, cyclic diol into a polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, rigidity, and optical characteristics.

The related compound cyclopentane-1,3-diol, which can be derived from renewable hemicellulose, has been identified as a promising building block for polymers. nih.gov This highlights a broader interest in using cyclic diols for creating potentially bio-based materials. The hydrogenation of cyclic 1,3-diones is a key step in producing these diol monomers, a process that has been optimized for scalability. nih.govresearchgate.net The stereochemistry of the diol (cis vs. trans) can influence the properties of the final polymer, making stereochemically pure monomers like this compound particularly useful for creating materials with well-defined structures and properties.

Formation of Coordination Complexes and Supramolecular Assemblies

The hydroxyl groups of this compound can act as ligands, coordinating to metal ions to form metal complexes. The stereospecific arrangement of these hydroxyl groups can influence the geometry and properties of the resulting coordination complex.

Research into the derivatives of cyclohexane-1,3-dione has shown that these molecules can form stable complexes with various metal ions, including copper(II) and zinc(II). nih.gov These complexes are formed by the chelation of the metal ion by the ligand. nih.gov The resulting structures have been characterized by various spectroscopic and analytical methods, and their biological activities have been investigated. nih.gov While this research focuses on the dione derivative, it underscores the capacity of the cyclohexane-1,3-diol framework to participate in metal coordination. The diol itself, with its two hydroxyl groups, can engage in similar interactions, leading to the formation of discrete coordination complexes or extended metal-organic frameworks.

Exploration of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.org The specific shape and functional group arrangement of the host determine its ability to selectively bind certain guests, a phenomenon known as molecular recognition.

Thermodynamic studies on various cycloalkanols and diols in aqueous solutions have explored the non-bonding interactions that drive molecular recognition. epa.gov These interactions are highly dependent on the stereochemistry and geometry of the molecules. The defined chair conformation of this compound, with its specific arrangement of hydroxyl groups, creates a unique surface for interacting with other molecules. This allows it to act as a selective host or guest in supramolecular systems, where subtle differences in shape and hydrogen-bonding capability can lead to significant binding preferences. epa.govacs.org

Future Directions and Research Perspectives for 1s,3s Cyclohexane 1,3 Diol

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of enantiomerically pure (1S,3S)-cyclohexane-1,3-diol and its derivatives hinges on the development of highly stereoselective and efficient catalytic systems. While traditional methods have been established, future research is focused on novel strategies that offer higher yields, superior stereocontrol, and broader substrate scope.

A promising area of research is the use of transition metal catalysts. ncert.nic.in For instance, iridium-catalyzed methods have been developed for the synthesis of functionalized cyclohexanes from 1,5-diols through a process known as hydrogen borrowing catalysis. maastrichtuniversity.nlresearchgate.net This approach involves two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol. nih.govnih.gov Research in this area aims to refine these iridium catalysts and develop new ligand systems to further enhance the diastereoselectivity and enantioselectivity of the cyclization process. nih.gov

Another key strategy involves rhodium-carbene initiated domino reactions, which can create cyclohexanes with multiple stereocenters in a highly controlled manner. nih.gov Future work will likely explore the adaptation of these domino sequences to generate the specific (1S,3S) stereochemistry of cyclohexane-1,3-diol from various starting materials. The development of modular approaches, where the catalyst and substrates can be easily varied, is also a significant goal, as it would allow for the creation of diverse libraries of chiral diols for various applications. ncert.nic.in

The table below summarizes some modern catalytic approaches relevant to the synthesis of chiral cyclohexanes and diols.

Catalytic StrategyCatalyst TypeKey FeaturesPotential Advantages
Hydrogen Borrowing Iridium ComplexesAnnulation of ketones with diols. nih.govHigh atom economy, forms multiple C-C bonds in one pot. nih.gov
Domino Reaction Rhodium-CarbeneCascade reaction sequence. nih.govHigh stereocontrol, formation of complex structures. nih.gov
Asymmetric C(sp3)-H Functionalization Metal CatalystsTemporary masking of the diol group. ncert.nic.inHigh regioselectivity and stereoselectivity. ncert.nic.in
Dynamic Kinetic Asymmetric Transformation (DYKAT) Ruthenium/Lipase (B570770)Combines enzymatic resolution with metal-catalyzed epimerization. ethz.chDeracemization and deepimerization of diol mixtures. ethz.ch

This table provides an overview of advanced catalytic methods that could be applied or further developed for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Aligning the synthesis of this compound with the principles of green chemistry is a critical future direction, focusing on reducing environmental impact and improving sustainability. pharmaffiliates.com This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes.

Biocatalysis represents a cornerstone of green synthesis. The use of enzymes, such as oxidoreductases in chemoenzymatic strategies, can provide chiral 1,3-diols with high enantiopurity. researchgate.net Future research will focus on discovering and engineering new enzymes with enhanced stability and specificity for cyclohexane-based substrates. The development of one-pot cascade biocatalysis, where multiple enzymatic steps are carried out in a single reactor, is a promising approach to streamline production and minimize waste. nanogune.eu Combining biocatalysis with chemocatalysis in a sequential manner is another powerful strategy being explored for the efficient production of chiral diols. mdpi.comevitachem.com

The replacement of traditional volatile organic solvents with greener alternatives is another key aspect. Ionic liquids (ILs) are being investigated as both solvents and catalysts for reactions like diene synthesis, which can be a key step in forming the cyclohexane (B81311) ring. nih.govnih.gov ILs offer advantages such as low volatility, high thermal stability, and the ability to be recycled. Research is ongoing to design ILs that can enhance reaction rates and selectivities in diol synthesis. wiley.com Furthermore, using water as a solvent for catalytic hydrogenation reactions is a highly desirable green approach. researchgate.net

Green Chemistry ApproachKey PrincipleExample/ApplicationFuture Research Goal
Biocatalysis Use of enzymes for high selectivity.Chemoenzymatic synthesis of chiral diols using oxidoreductases. researchgate.netEngineering robust enzymes for specific cyclohexane substrates.
Cascade Reactions Combining multiple reaction steps in one pot.One-pot biosynthesis of diols from cycloalkanes using microbial consortia. nanogune.euDesigning efficient chemo- and biocatalytic cascades for this compound.
Green Solvents Replacing hazardous organic solvents.Use of ionic liquids in diene synthesis. nih.govnih.govDeveloping task-specific ionic liquids to improve yield and stereoselectivity.
Renewable Feedstocks Sourcing starting materials from biomass.Synthesis of diols from plant oils or lignin. bcmaterials.netresearchgate.netCreating efficient pathways from lignocellulose to chiral cyclohexanediols.

This table outlines key green chemistry strategies and their potential application in the sustainable synthesis of this compound.

Design of Advanced Functional Materials Incorporating this compound Moieties

The unique stereochemistry and bifunctionality of this compound make it an attractive monomer for the creation of advanced functional materials. evitachem.comcymitquimica.comnih.govresearchgate.net Future research is directed towards incorporating this chiral diol into polymers and liquid crystals to impart specific, high-performance properties.

In the field of polymer science, this compound is a promising candidate for synthesizing novel bio-based polyesters. diva-portal.org The rigidity and chirality of the cyclohexane ring can significantly influence the thermal and mechanical properties of the resulting polymers. maastrichtuniversity.nl For example, incorporating cyclic diols like 1,4-cyclohexanedimethanol (B133615) into polyesters is known to enhance their glass transition temperature (Tg), hydrolytic stability, and toughness. tcichemicals.commdpi.com Future work will involve the direct polymerization of this compound with various diacids (such as bio-based 2,5-furandicarboxylic acid) to create high-performance polyesters with unique thermal profiles and potential biodegradability. nih.govrsc.org The specific stereochemistry of the diol is expected to influence polymer crystallinity and morphology.

Another exciting frontier is the use of this compound and its derivatives as chiral dopants or core structures in liquid crystals (LCs). tue.nl Chiral molecules are essential for inducing helical superstructures in nematic LCs, leading to the formation of chiral-nematic (cholesteric) phases. rsc.org These materials are the basis for one-dimensional photonic materials used in optical sensors and advanced displays. youtube.comorganic-chemistry.org Derivatives of 1,3-diols can form 1,3-dioxane (B1201747) structures, which are known to be components of molecules that exhibit ferroelectric nematic phases. nbinno.com Research will focus on synthesizing derivatives of this compound that can act as efficient chiral dopants or be integrated into the main structure of LC molecules to create novel materials with tailored optical and ferroelectric properties.

Exploration of Novel Chemical Transformations and Reactivity Profiles

A deeper understanding of the reactivity of this compound is essential for expanding its utility as a synthetic intermediate. diva-portal.org Future research will focus on exploring novel chemical transformations that leverage its unique stereochemical and electronic properties.

The two hydroxyl groups of the diol can undergo a range of reactions, including esterification, oxidation, and dehydration. nih.gov A key area of exploration is the selective functionalization of one hydroxyl group while the other is protected, enabling the synthesis of complex molecules. The use of 1,3-diols to form cyclic acetals (such as 1,3-dioxanes) is a common strategy for protecting carbonyl compounds, and exploring the reactivity of these protected diol structures is an ongoing interest. fishersci.canih.gov

Furthermore, this compound can serve as a precursor to other valuable intermediates. For example, its oxidation product, the corresponding diketone, is a versatile starting material for the synthesis of various heterocyclic compounds, including 1,2,4-triazine (B1199460) derivatives that have shown potential as anti-proliferative agents. wiley.comrsc.org This highlights the diol's role as a key building block in the synthesis of pharmaceutically relevant scaffolds. nih.gov

Dynamic kinetic asymmetric transformation (DYKAT) is another sophisticated process that can be applied to 1,3-diols. This one-pot method combines enzymatic transesterification with ruthenium-catalyzed epimerization to convert racemic mixtures of diols into single, enantiomerically pure products, such as syn-1,3-diacetates. ethz.ch Applying and refining DYKAT processes for cyclohexane-1,3-diol systems will be a valuable direction for future synthetic research.

Computational Design and Prediction of this compound Derivatives and Their Properties

Computational chemistry provides powerful tools for accelerating the discovery and development of novel molecules based on the this compound scaffold. In silico methods are increasingly used to predict molecular properties, guide synthetic efforts, and design derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. rsc.org Studies on derivatives of the related cyclohexane-1,3-dione have successfully used QSAR models, in conjunction with molecular docking, to design and screen for potential inhibitors of protein kinases involved in cancer. tcichemicals.comrsc.org This approach can be extended to derivatives of this compound to design new therapeutic agents. By identifying key molecular descriptors (e.g., electronic and physicochemical properties), researchers can rationally design new molecules with enhanced potency and selectivity. tcichemicals.com

Density Functional Theory (DFT) is another fundamental tool used for predicting a wide range of molecular properties. DFT calculations can be employed to determine optimized molecular geometries, predict NMR chemical shifts, and understand hydrogen bonding interactions in diol systems. tue.nl This theoretical insight is crucial for understanding the reactivity and conformational preferences of this compound and its derivatives. nih.gov Furthermore, DFT can be used to predict the electronic properties and stability of novel materials, such as polymers or liquid crystals, before their synthesis, thereby saving significant time and resources.

Computational MethodApplication AreaPredicted Properties/Outcomes
QSAR Modeling Drug DesignBiological activity (e.g., IC50), structure-activity relationships. tcichemicals.com
Molecular Docking Drug DesignBinding modes and affinity with biological targets (e.g., enzymes). tcichemicals.comrsc.org
Density Functional Theory (DFT) Reactivity & Materials ScienceMolecular geometry, reaction energies, NMR spectra, electronic properties. tue.nl
ADME-Tox Prediction Drug DesignIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity. tcichemicals.comrsc.org

This table summarizes key computational methods and their application in the design and property prediction of this compound derivatives.

Q & A

Q. How can the stereochemistry of (1S,3S)-cyclohexane-1,3-diol be experimentally confirmed?

  • Methodological Answer : Use X-ray crystallography to resolve absolute configuration, as demonstrated in analogous diol derivatives (e.g., β-Doxercalciferol in ). Symmetry analysis via NMR (e.g., diastereotopic proton splitting patterns) and polarimetry (optical activity measurement) can distinguish (1S,3S) from meso forms like (1R,3S)-cyclohexane-1,3-diol, which lacks optical activity due to an internal plane of symmetry .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

  • Methodological Answer : 1H NMR identifies stereochemical environments (e.g., coupling constants for vicinal diols) and substituent effects. HRMS confirms molecular formulas and fragmentation patterns. For example, derivatives like (1R,2R,3S)-2-nitrocyclohexane-1,3-diol are validated using these techniques .

Q. What is the correct IUPAC nomenclature for this compound?

  • Methodological Answer : Follow IUPAC PIN (Preferred IUPAC Name) rules: prioritize stereodescriptors (1S,3S) over cis/trans terminology. The numbering starts at the hydroxyl groups, ensuring the lowest possible locants for substituents .

Q. Why is this compound not a meso compound despite having two stereocenters?

  • Methodological Answer : A meso compound requires an internal plane of symmetry. (1R,3S)-cyclohexane-1,3-diol is meso due to this symmetry, whereas (1S,3S) lacks such symmetry and exhibits distinct stereoisomerism .

Advanced Research Questions

Q. How do computational methods enhance conformational analysis of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to model chair and boat conformers. Compare energy barriers for ring-flipping with experimental data (e.g., NMR coupling constants). Studies on methylcyclohexane derivatives show how substituents stabilize specific conformers .

Q. What strategies resolve contradictions between experimental and computational stereochemical assignments?

  • Methodological Answer : Cross-validate X-ray crystallography (absolute configuration) with NMR-derived NOE effects (proximity of protons) and electronic circular dichroism (ECD) . For example, discrepancies in nitrocyclohexanediol derivatives were resolved by correlating computed vs. experimental optical rotations .

Q. How can regioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Use gold-catalyzed dihalohydration of propargylic alcohols, as shown for anti-7e (a dichloro-diol derivative), where ligand-controlled regioselectivity favors 1,3-diol formation over 1,2-isomers . Optimize solvent polarity and temperature to suppress side reactions.

Q. What are the challenges in designing this compound derivatives for biological activity studies?

  • Methodological Answer : Balance solubility (e.g., introduce hydroxymethyl groups) and target binding (e.g., cyclopropyl or purine moieties). Derivatives like β-Doxercalciferol ( ) highlight the importance of stereochemistry in receptor interactions. Use molecular docking to predict binding modes .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Analyze substituent effects via Hammett plots or DFT-computed Fukui indices . For example, electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at specific carbons, directing nucleophilic attack .

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